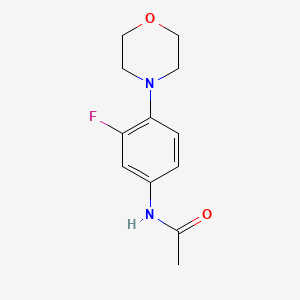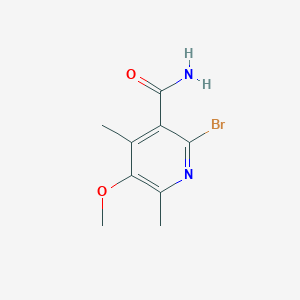
2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide is an organic compound with the molecular formula C9H11BrN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide typically involves the bromination of 5-methoxy-4,6-dimethylpyridine-3-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxamide group can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, acids, or ketones.
Reduction Reactions: Products include primary or secondary amines and alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Material Science: It is used in the development of novel materials with specific properties for applications in electronics and photonics.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved would depend on the nature of the target and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-methoxy-4,6-dimethylpyridine-3-carboxamide
- 2-Amino-5-bromo-4,6-dimethylpyridine
- 5-Bromo-4,6-dimethyl-2-pyridinamine
Uniqueness
2-Bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C9H11BrN2O2 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
2-bromo-5-methoxy-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H11BrN2O2/c1-4-6(9(11)13)8(10)12-5(2)7(4)14-3/h1-3H3,(H2,11,13) |
Clave InChI |
PATKKAMVWYXHEP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1OC)C)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
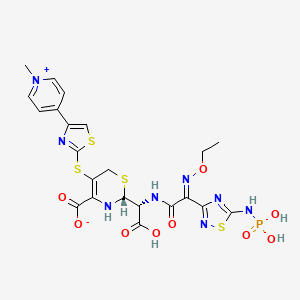
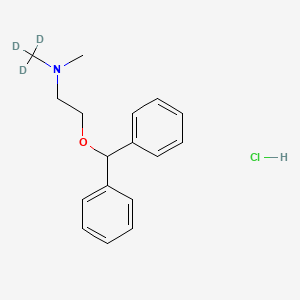
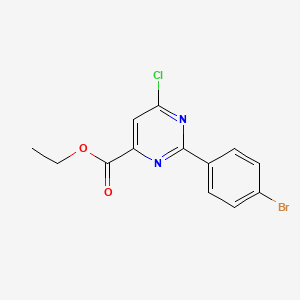
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)
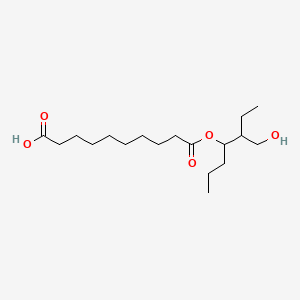
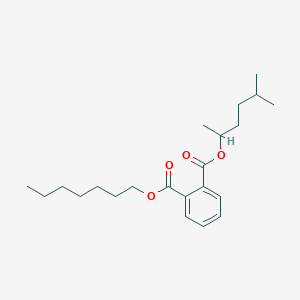

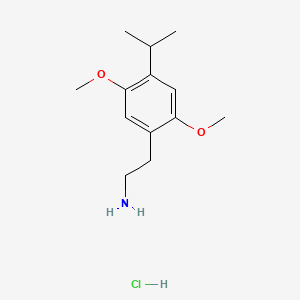
![(S)-1-(9-(2-(Dimethylamino)ethyl)-3-(hydroxymethyl)-3,4-dihydro-1H-pyrrolo[2,3-h]isoquinolin-2(7H)-yl)ethanone](/img/structure/B13851484.png)
